molecular formula C19H22N2O3S B2417447 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954685-91-7

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2417447
CAS No.: 954685-91-7
M. Wt: 358.46
InChI Key: KTWHEUCUNTUHPX-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound designed for advanced research applications, particularly in the fields of epigenetics and chemical biology. This tetrahydroquinoline sulfonamide derivative is of significant interest for its potential to act as a selective inhibitor of bromodomain-containing proteins (BCPs), which are key epigenetic "reader" modules involved in gene regulation . Compounds within this structural class have been developed through structure-guided design to achieve high affinity and selectivity for non-BET bromodomains such as TRIM24 and BRPF1, making them valuable chemical probes for investigating chromatin-mediated signaling in oncology and other diseases . In a research setting, this compound can be utilized to study the disruption of protein-protein interactions between bromodomains and acetylated lysine residues on histone tails. The unique binding mode of the tetrahydroquinoline sulfonamide scaffold allows it to function as a acetylated-lysine mimetic, enabling precise mechanistic studies on transcriptional regulation and cell proliferation . Furthermore, structurally related substituted oxo-tetrahydroquinoline sulfonamides have demonstrated utility in agricultural research, where they have been investigated for their ability to enhance abiotic stress tolerance in plants . This dual potential in both life sciences and plant biology research underscores the compound's value as a versatile tool for scientists exploring novel therapeutic and agrochemical pathways.

Properties

IUPAC Name

3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-11-21-18-9-8-16(13-15(18)7-10-19(21)22)20-25(23,24)17-6-4-5-14(2)12-17/h4-6,8-9,12-13,20H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHEUCUNTUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Due to its sulfonamide moiety, it is investigated for its potential antibacterial and antifungal properties.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Chemical Biology: It serves as a probe to understand the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Quinoline: The core structure without the sulfonamide group.

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: A similar compound without the methyl group.

Uniqueness

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to the combination of its quinoline core and sulfonamide moiety, which imparts both antibacterial properties and potential for diverse chemical reactivity. The presence of the methyl group further distinguishes it from other similar compounds, potentially affecting its biological activity and chemical properties.

Biological Activity

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide compound that exhibits a complex structure combining a quinoline core and a sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 374.45 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₃S
Molecular Weight374.45 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its structural resemblance to para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. By mimicking PABA, the sulfonamide group inhibits the enzyme's activity, subsequently disrupting folic acid synthesis in bacteria and leading to antibacterial effects .

Antibacterial and Antifungal Properties

Research indicates that sulfonamides like this compound are effective against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, the compound exhibits antifungal properties that make it a candidate for treating fungal infections .

Enzyme Inhibition Studies

Sulfonamides have been identified as potential inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. The interaction of the sulfonamide moiety with the zinc ion in the active site of CAs enhances its inhibitory potential. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting specific isoforms of human carbonic anhydrases with varying selectivity .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various sulfonamide derivatives, this compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics. This suggests its potential use as an alternative treatment option for resistant bacterial strains .

Case Study 2: Enzyme Interaction
Molecular docking studies revealed that the compound effectively binds to the active site of carbonic anhydrase isoforms, demonstrating a high affinity due to its structural features. This interaction not only confirms its role as an enzyme inhibitor but also highlights the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

The unique combination of the quinoline core and sulfonamide group distinguishes this compound from simpler sulfonamides like sulfanilamide. The presence of the methyl group at the 3-position may influence its pharmacokinetic properties and overall efficacy.

Compound NameStructure TypeKey Features
SulfanilamideSimple SulfonamideAntibacterial properties
3-Methyl-N-(2-oxo-1-propyl)-benzenesulfonamideComplex SulfonamideEnhanced antibacterial and antifungal activity
N-(2-Oxo-1-propyl)-benzenesulfonamideSimilar without MethylLacks additional biological activity

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

The synthesis typically involves:

  • Povarov reaction for constructing the tetrahydroquinoline core under acidic conditions (e.g., using trifluoroacetic acid) .
  • Sulfonylation with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the final product .
    Key factors include temperature control (±2°C), solvent selection (polar aprotic solvents enhance sulfonylation efficiency), and catalyst optimization (e.g., Lewis acids for regioselectivity).

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl group at C3 of benzene, propyl chain on tetrahydroquinoline) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected: ~386.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the tetrahydroquinoline ring .

Q. What preliminary assays are recommended to screen its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) at varying concentrations (1 nM–10 µM) .
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure to assess membrane permeability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

  • Use SHELXL with restraints for disordered regions and apply the SQUEEZE algorithm to model solvent cavities .
  • Validate with R-values : A final R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 indicate high confidence in the refined structure .

Q. What computational strategies are effective for predicting ligand-receptor binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like ABA receptors (e.g., PYL2), focusing on hydrogen bonds between the sulfonamide group and receptor residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of the tetrahydroquinoline-propyl moiety in hydrophobic pockets .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

  • Chiral SFC : Use a Chiralpak AD-H column with supercritical CO2_2/isopropyl alcohol (50:50) at 100 bar, achieving >99% ee .
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) for stereocontrol during Povarov reactions .

Q. What substitution patterns on the benzene or tetrahydroquinoline ring enhance target selectivity?

  • Electron-Withdrawing Groups (Cl, F) : Improve enzyme inhibition (e.g., IC50IC_{50} reduced by 40% with 4-Cl substitution) .
  • Hydrophobic Substituents (e.g., benzyl) : Increase binding affinity to lipid-rich domains (e.g., logP increases from 3.5 to 4.2 with a benzyl group) .

Q. How can thermal stability and degradation pathways be analyzed?

  • TGA/DSC : Heating at 10°C/min under N2_2 reveals decomposition onset at ~220°C, with mass loss correlating to sulfonamide cleavage .
  • LC-MS/MS : Identify degradation products (e.g., quinoline ring oxidation at m/z 402.1) under accelerated stability conditions (40°C/75% RH) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReactionConditionsYield (%)Reference
1Povarov ReactionTFA, 80°C, 12h65
2SulfonylationEt3_3N, DCM, RT, 6h78
3PurificationSilica gel, Hexane:EtOAc (3:1)90

Q. Table 2. Biological Activity Profile

AssayTargetResultReference
Carbonic Anhydrase InhibitionCA-IIIC50=12nMIC_{50} = 12 \, \text{nM}
Cytotoxicity (HeLa)-CC50>50μMCC_{50} > 50 \, \mu\text{M}
ABA Receptor BindingPYL2Kd=8.3μMK_d = 8.3 \, \mu\text{M}

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